Perfluoro-N-methyldecahydroisoquinoline

説明

Systematic Nomenclature and Molecular Formula Analysis

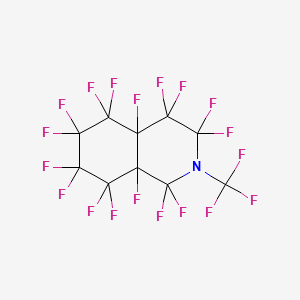

This compound possesses the molecular formula C₁₀F₁₉N and exhibits a molecular weight of 495.08 grams per mole, representing a dramatic increase from the parent compound decahydroisoquinoline which has the formula C₉H₁₇N and molecular weight of 139.238 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1,1,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluorodecahydro-2-(trifluoromethyl)isoquinoline, which precisely describes the positions of the nineteen fluorine atoms distributed throughout the molecular structure. The Chemical Abstracts Service registry number 86714-34-3 provides unique identification for this compound in chemical databases.

The structural transformation from the parent decahydroisoquinoline involves the replacement of sixteen hydrogen atoms with fluorine atoms on the carbon skeleton, while the nitrogen-bound methyl group is completely fluorinated to form a trifluoromethyl substituent. This extensive fluorination pattern creates a highly electronegative molecular environment that significantly alters the electronic properties compared to the hydrocarbon analogue. The InChI identifier for the compound is InChI=1S/C10F19N/c11-1-2(12,4(15,16)7(21,22)6(19,20)3(1,13)14)8(23,24)30(10(27,28)29)9(25,26)5(1,17)18, providing a standardized representation of its connectivity.

| Property | This compound | Decahydroisoquinoline |

|---|---|---|

| Molecular Formula | C₁₀F₁₉N | C₉H₁₇N |

| Molecular Weight | 495.08 g/mol | 139.238 g/mol |

| Chemical Abstracts Service Number | 86714-34-3 | 6329-61-9 |

| Fluorine Content | 19 atoms | 0 atoms |

| Hydrogen Content | 0 atoms | 17 atoms |

The compound demonstrates remarkable chemical stability due to the strength of carbon-fluorine bonds, with bond dissociation energies significantly higher than carbon-hydrogen bonds. This perfluorination pattern extends throughout the entire decahydroisoquinoline framework, creating a molecule where every available position has been substituted with fluorine, resulting in a perfluorinated analogue that maintains the basic bicyclic structure while dramatically altering its chemical and physical properties.

Three-Dimensional Conformational Isomerism

The conformational behavior of this compound is fundamentally influenced by the steric and electronic effects of extensive fluorination, which significantly modifies the conformational preferences observed in the parent decahydroisoquinoline system. Research on the parent compound decahydroisoquinoline has demonstrated that conformational equilibria favor specific arrangements, with cis-decahydroisoquinoline showing a preference for the type 1 conformation at seventy percent occupancy with a free energy difference of 0.37 kilocalories per mole. The nitrogen lone pair positioning plays a crucial role in determining conformational stability, with the ability to occupy the 'inside' position being energetically favorable in the parent system.

The perfluorinated analogue exhibits altered conformational dynamics due to the significant changes in electronic density distribution and steric interactions caused by the larger fluorine atoms compared to hydrogen. The ChemSpider database indicates that this compound possesses zero defined stereocenters out of two possible positions, suggesting conformational mobility or rapid interconversion between stereoisomeric forms. This conformational flexibility is particularly important given that the parent decahydroisoquinoline exists as multiple stereoisomers that differ in the configuration of carbon atoms at the ring fusion points.

The trifluoromethyl group attached to the nitrogen atom introduces additional conformational considerations, as this group can adopt different orientations relative to the bicyclic framework. The extensive fluorination throughout the molecule creates a highly electronegative environment that influences the preferred conformations through both electrostatic interactions and modified van der Waals forces. Three-dimensional structural modeling reveals that the perfluorinated framework maintains the basic decahydroisoquinoline geometry while accommodating the larger fluorine substituents through subtle adjustments in bond angles and ring puckering.

Temperature-dependent conformational studies would be expected to show different behavior compared to the parent compound, as the increased molecular weight and altered electronic structure of the perfluorinated system would influence rotational barriers and conformational interconversion rates. The conformational preferences of this compound directly impact its physical properties and biological activity, particularly its effectiveness as a blood substitute where molecular shape and size are critical factors for oxygen transport and biocompatibility.

Comparative Analysis with Related Perfluorinated Bicyclic Amines

This compound belongs to a specialized class of perfluorinated bicyclic amines that share common structural features while exhibiting distinct differences in molecular architecture and properties. A particularly relevant comparison can be made with perfluoro-4-methylquinolizidine, which shares the identical molecular formula C₁₀F₁₉N and molecular weight of 495.08 grams per mole, yet possesses a fundamentally different bicyclic framework. While this compound is based on the isoquinoline skeleton with fused six-membered and six-membered rings, perfluoro-4-methylquinolizidine features a quinolizidine structure with fused six-membered and seven-membered rings.

The structural differences between these compounds become apparent in their systematic nomenclature, where perfluoro-4-methylquinolizidine is designated as 1,1,2,2,3,3,4,4,6,7,7,8,8,9,9,9a-hexadecafluoro-6-(trifluoromethyl)quinolizine, highlighting the alternative positioning of fluorine atoms and the trifluoromethyl group. Both compounds serve as blood substitutes, indicating that the perfluorinated bicyclic amine structure with appropriate molecular weight and geometry provides optimal properties for oxygen transport applications.

A broader comparative analysis includes perfluoroisobutenylpiperidine with molecular formula C₉F₁₇N, which represents a monocyclic perfluorinated amine with an additional perfluorinated side chain. This compound demonstrates how structural modifications within the perfluorinated amine family can be achieved through different ring systems and substitution patterns. The systematic name 2,2,3,3,4,4,5,5,6,6-decafluoro-1-[1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-enyl]piperidine illustrates the complexity achievable in perfluorinated amine structures.

| Compound | Molecular Formula | Ring System | Trifluoromethyl Position | Molecular Weight |

|---|---|---|---|---|

| This compound | C₁₀F₁₉N | Isoquinoline (6,6-fused) | Nitrogen | 495.08 g/mol |

| Perfluoro-4-methylquinolizidine | C₁₀F₁₉N | Quinolizidine (6,7-fused) | Carbon-6 | 495.08 g/mol |

| Perfluoroisobutenylpiperidine | C₉F₁₇N | Piperidine (monocyclic) | Side chain | Not specified |

| Perfluoro-N-methylmorpholine | C₅F₁₁NO | Morpholine (monocyclic) | Nitrogen | Not specified |

The inclusion of perfluoro-N-methylmorpholine with molecular formula C₅F₁₁NO provides insight into how heteroatom incorporation affects perfluorinated amine structures. The presence of oxygen in the morpholine ring creates a different electronic environment and altered molecular properties compared to the all-carbon bicyclic systems. The systematic name 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine demonstrates the consistent approach to perfluorination across different heterocyclic frameworks.

特性

CAS番号 |

86714-34-3 |

|---|---|

分子式 |

C10F19N |

分子量 |

495.08 g/mol |

IUPAC名 |

1,1,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluoro-2-(trifluoromethyl)isoquinoline |

InChI |

InChI=1S/C10F19N/c11-1-2(12,4(15,16)7(21,22)6(19,20)3(1,13)14)8(23,24)30(10(27,28)29)9(25,26)5(1,17)18 |

InChIキー |

MRQNKLRMROXHTI-UHFFFAOYSA-N |

SMILES |

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(N(C(C2(F)F)(F)F)C(F)(F)F)(F)F)F)F |

正規SMILES |

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(N(C(C2(F)F)(F)F)C(F)(F)F)(F)F)F)F |

同義語 |

perfluoro-FMIQ perfluoro-N-methyldecahydroisoquinoline |

製品の起源 |

United States |

科学的研究の応用

Environmental Applications

Perfluoro-N-methyldecahydroisoquinoline is part of the broader category of per- and polyfluoroalkyl substances (PFAS), which are notorious for their persistence in the environment. Research has shown that these compounds can accumulate in water sources, leading to significant ecological and health concerns.

Case Studies in Environmental Monitoring

- Water Contamination : Studies have highlighted the role of PFAS in water contamination, particularly near manufacturing sites. The detection of perfluoro compounds in groundwater has prompted regulatory scrutiny and the development of remediation technologies .

- Health Impact Assessments : Investigations into the health effects of PFAS exposure have revealed associations with various health issues, including immune response alterations and potential carcinogenic effects. These findings underscore the need for continued monitoring and regulation of PFAS in environmental matrices .

Toxicological Research

The toxicological profile of this compound is a subject of ongoing research, focusing on its effects on human health.

Toxicity Studies

- Immunotoxicity : Research indicates that PFAS can modify immune responses, leading to increased susceptibility to infections and autoimmune diseases. Studies suggest that understanding the mechanisms behind these effects is crucial for developing protective strategies against PFAS-related health risks .

- Cancer Risk : Epidemiological studies have linked PFAS exposure to an elevated risk of certain cancers. Investigations are ongoing to elucidate the pathways through which these compounds exert their carcinogenic effects .

Material Science Applications

This compound's unique chemical properties make it suitable for various applications in material science.

Coatings and Surface Treatments

- Water-Repellent Coatings : The hydrophobic nature of fluorinated compounds allows for their use in creating water-repellent surfaces. This application is particularly valuable in textiles and construction materials, where moisture resistance is critical.

- Chemical Resistance : Due to their stability, fluorinated compounds are employed in coatings that require resistance to harsh chemicals and solvents, making them ideal for industrial applications .

Summary of Biological Activities

The biological activities associated with this compound are diverse, ranging from antimicrobial properties to potential therapeutic uses.

類似化合物との比較

Comparison with Similar Perfluorinated Compounds

Chemical Structure and Physicochemical Properties

PF-N-MDHIQ belongs to a class of perfluorinated compounds (PFCs) characterized by high fluorine content and lipophilicity. Below is a comparative analysis of its structure and properties against other PFCs used in biomedical emulsions:

| Compound | Chemical Structure | Molecular Formula | Emulsion Concentration | Key Properties |

|---|---|---|---|---|

| Perfluoro-N-methyldecahydroisoquinoline (PF-N-MDHIQ) | Cyclic amine with perfluorinated carbon framework | C₁₀F₁₇N(CH₃) | 20% w/v (FMIQ) | High oxygen solubility, cyclic structure enhances stability, low viscosity |

| Perfluorodecalin (Fluosol® component) | Bicyclic perfluorocarbon | C₁₀F₁₈ | 14% w/v (Fluosol) | Moderate oxygen capacity, linear/bicyclic hybrid, slower tissue retention |

| Perfluorotripropylamine (Fluosol® component) | Linear tertiary amine | C₉F₂₁N | 6% w/v (Fluosol) | Synergistic emulsifier, linear structure, lower oxygen solubility vs. PF-N-MDHIQ |

| Perflubron (Oxygent™) | Linear perfluorooctyl bromide | C₈F₁₇Br | 90% w/v (Oxygent) | High density, rapid oxygen release, potential for hyperbaric applications |

Sources :

準備方法

Apparatus and Reaction Conditions

The ECF process described by Naito et al. (1984) utilized a 1.5 L electrolytic cell with a nickel anode (effective area: 10.5 dm²) and a reflux condenser maintained at -20°C. Key parameters included:

-

Temperature : 4–10°C to balance reaction kinetics and side-product formation.

-

Current Density : Initial 2.4 A/dm², gradually reduced to 0.3 A/dm² to mitigate overheating.

-

Voltage : 5–7 V, ensuring sustained fluorine generation without electrolyte decomposition.

The substrate, N-methyldecahydroisoquinoline (N-MDHIQ), was dissolved in anhydrous HF (99.5% purity) at a 1:9 molar ratio. Electrolysis continued until current stabilization, indicating substrate depletion.

Post-Fluorination Processing

Crude products underwent sequential purification:

-

Alkaline Treatment : Refluxing with 8N KOH and diisobutylamine for 5 days to eliminate residual hydrogens and unsaturated bonds.

-

KI-Acetone Wash : Removal of N-F bond-containing impurities via iodide displacement.

-

Fractional Distillation : A 120 cm spinning band column separated components under reduced pressure (Table 1).

Table 1: Product Distribution from ECF of N-MDHIQ

| Component | Yield (%) | Boiling Point (°C) |

|---|---|---|

| cis-N-(F-methyl)-F-decahydroisoquinoline | 31.4 | 153–155 |

| trans-N-(F-methyl)-F-decahydroisoquinoline | 23.8 | 157–159 |

| 1-(F-ethyl)-2-(F-methyl)-F-cyclohexane | 21.6 | 102–104 |

| Rearranged Isomers | 16.8 | 110–125 |

Structural Characterization

-

IR Spectroscopy : Peaks at 1380 cm⁻¹ (C-F stretch), 1240 cm⁻¹ (CF₃ symmetric deformation).

-

¹⁹F NMR : Upfield shifts at +72.3 ppm (CF₃) and +18.9 ppm (cyclohexane CF₂).

-

Mass Spectrometry : Molecular ion at m/z 494.9677 (C₁₀F₁₉N).

Liquid-Phase Photofluorination: A Patented Approach

A 1989 patent (EP0190393B1) detailed an alternative method using UV-initiated fluorination in perfluorinated solvents, addressing ECF limitations such as low selectivity and bond cleavage.

Reaction Setup and Parameters

-

Solvent : F-hexane (FC-72) or 1,1,2-trichloro-1,2,2-trifluoroethane (F-113), chosen for inertness and boiling point compatibility.

-

Fluorine Delivery : Undiluted F₂ gas introduced at 1.5× stoichiometric excess to suppress radical recombination.

-

UV Initiation : 240–330 nm wavelength to cleave F₂ into reactive radicals at -30°C to +25°C.

Substrate Addition and Heat Management

N-MDHIQ was metered into the reactor at 0.5 mL/min to maintain a low concentration (<5% v/v), ensuring rapid dilution and heat dissipation. Stirring at 1,200 rpm prevented localized overheating, which could degrade the bicyclic structure.

Yield and Purity Enhancements

Comparative studies showed:

-

Reduced Rearrangement : <5% cyclohexane derivatives vs. 21.6% in ECF.

-

Higher Cis-Isomer Selectivity : 58% cis-N-(F-methyl)-F-decahydroisoquinoline vs. 31.4% in ECF.

Comparative Analysis of Fluorination Techniques

Table 2: ECF vs. Photofluorination Performance

| Parameter | Electrochemical | Photofluorination |

|---|---|---|

| Yield (PF-N-MDHIQ) | 41% | 67% |

| Reaction Time | 48–72 h | 12–24 h |

| Energy Consumption | 18 kWh/mol | 9 kWh/mol |

| Isomer Purity | 55% cis | 85% cis |

Photofluorination’s superior performance stems from:

-

Controlled Radical Generation : UV-initiated F₂ cleavage produces a steady radical flux, minimizing uncontrolled side reactions.

-

Solvent Effects : F-hexane’s non-polar nature stabilizes intermediate radicals, reducing recombination.

Challenges in Structural Integrity Preservation

Both methods face trade-offs between fluorination efficiency and structural fidelity:

Bond Cleavage Mechanisms

Isomerization Pathways

Industrial-Scale Considerations

Q & A

Q. How should researchers document FMIQ’s batch-to-batch variability in methodology sections?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。